COX-2/COX-1 Selectivity Ratio: Indomethacin vs. Ibuprofen and Diclofenac
Indomethacin exhibits a COX-2/COX-1 IC50 ratio of 1.78 in human whole blood assays, placing it as a preferential COX-1 inhibitor, but with a markedly different balance compared to diclofenac (ratio: 0.05) which is highly COX-2 selective in this model, and ibuprofen (ratio: 1.69) which is similarly non-selective [1]. This ratio is derived from whole blood assays and indicates that indomethacin is nearly 36 times less COX-2 selective than diclofenac. In other assay systems, the reported COX-1/COX-2 IC50 ratio for indomethacin ranges from 0.017 to 0.45, reflecting its potent inhibition of COX-1, which contrasts with naproxen (1.7) and celecoxib (350) [2]. This confirms indomethacin's strong preferential inhibition of COX-1, a key driver of its distinct efficacy and toxicity signature.
| Evidence Dimension | COX-2/COX-1 IC50 Ratio (Selectivity) |
|---|---|
| Target Compound Data | 1.78 (COX-2/COX-1 whole blood assay) |
| Comparator Or Baseline | Ibuprofen: 1.69; Naproxen: 1.79; Diclofenac: 0.05; Celecoxib: 0.11 |
| Quantified Difference | Indomethacin is 35.6-fold less COX-2 selective than diclofenac (1.78 vs. 0.05). |
| Conditions | Human whole blood assay; ratio of IC50 COX-2 to IC50 COX-1 |
Why This Matters
For researchers selecting a reference NSAID for COX inhibition studies, indomethacin provides a distinctly different selectivity profile from diclofenac (COX-2 preferring) and ibuprofen, enabling dissection of COX-1-dependent pathways.
- [1] Chou R, McDonagh MS, Nakamoto E, et al. Analgesics for Osteoarthritis: An Update of the 2006 Comparative Effectiveness Review [Internet]. Rockville (MD): Agency for Healthcare Research and Quality (US); 2011. (Table, Cyclooxygenase Selectivity of NSAIDs). View Source
- [2] Rao P, Knaus EE. Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. J Pharm Pharm Sci. 2008;11(2):81s-110s. (Data adapted from Table 1, PMCID: PMC4033954). View Source
